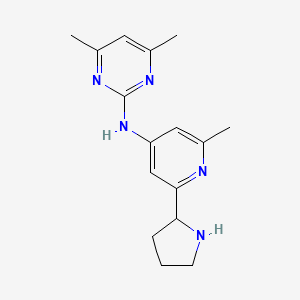

(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

Description

Properties

IUPAC Name |

4,6-dimethyl-N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5/c1-10-7-11(2)20-16(19-10)21-13-8-12(3)18-15(9-13)14-5-4-6-17-14/h7-9,14,17H,4-6H2,1-3H3,(H,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHMWZMDAIAJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=NC(=C2)C)C3CCCN3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine , with a molecular formula of and a molecular weight of 283.37 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is pivotal in understanding its biological activity. The presence of the pyrimidine and pyridine moieties contributes to its interaction with various biological targets.

Antiinflammatory Activity

Recent studies indicate that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the target molecule have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for certain pyrimidine derivatives against COX-2 have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of IC50 Values for Pyrimidine Derivatives

| Compound | Target | IC50 (μmol) |

|---|---|---|

| Compound A | COX-2 | 0.04 ± 0.01 |

| Compound B | COX-1 | 0.06 ± 0.02 |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

Anticancer Activity

The compound's potential anticancer properties have been explored through various in vitro studies. For example, derivatives with similar structures exhibited cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. Notably, some compounds showed IC50 values in the nanomolar range, indicating potent activity .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of related compounds on human leukemia cell lines (CEM-13 and U-937), several derivatives demonstrated significant antiproliferative effects, with IC50 values ranging from 0.11 to 1.47 μM .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the core structure can significantly influence biological activity. The introduction of electron-donating groups has been linked to enhanced activity against inflammatory pathways and cancer cell proliferation .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anti-inflammatory and anticancer activity |

| Electron-withdrawing groups | Decreased potency |

The mechanism by which this compound exerts its biological effects is thought to involve modulation of key signaling pathways associated with inflammation and tumorigenesis. Inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators such as prostaglandins . Additionally, its interaction with cellular receptors may trigger apoptosis in cancer cells.

Scientific Research Applications

The compound is primarily investigated for its potential as a pharmacological agent . Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to (4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine exhibit anticancer properties . For instance, derivatives of pyrimidine have been shown to inhibit tumor growth in certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Neuropharmacology

The compound's structural features suggest potential utility in treating neurological disorders. Pyrimidine derivatives are known to modulate neurotransmitter systems, and this particular compound may influence dopaminergic and serotonergic pathways, which are crucial in conditions like depression and schizophrenia .

Biochemical Research

In biochemical applications, this compound can serve as a tool for studying enzyme activity and receptor interactions.

Enzyme Inhibition Studies

Research has shown that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. For example, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can be leveraged to study the enzyme's role in various biological processes.

Receptor Binding Studies

The ability of this compound to bind to specific receptors makes it valuable in pharmacological research. Studies involving receptor-ligand interactions can help elucidate the mechanisms of action for potential therapeutic agents targeting diseases such as cancer and neurological disorders .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers investigated the effects of this compound on serotonin receptors. The findings indicated that it could act as a partial agonist at certain serotonin receptor subtypes, providing insights into its potential use in treating mood disorders .

Comparison with Similar Compounds

Key Observations:

Structural Complexity vs. Bioactivity : The target compound’s pyrrolidinyl-pyridine moiety distinguishes it from simpler analogues like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . Pyrrolidine’s five-membered ring may confer better binding affinity in enzyme pockets compared to piperidine’s six-membered ring .

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound generally involves:

- Construction of the 4,6-dimethylpyrimidin-2-yl core.

- Preparation of the 2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl fragment.

- Coupling of these two fragments via an amine linkage.

The key challenges include selective functionalization of heterocyclic rings and efficient formation of the amine bond under controlled conditions.

Preparation of the Pyrimidine Core (4,6-Dimethyl-pyrimidin-2-yl)

The pyrimidine ring substituted at positions 4 and 6 with methyl groups is typically synthesized by condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or equivalents.

- Typical method : Reaction of appropriately substituted β-ketonitriles with amidines under basic conditions to form 2-aminopyrimidines, followed by methylation steps if needed.

- Key reagents : β-ketonitriles, amidines, sodium ethoxide, ethyl (E)-ethoxy-2-methylacrylate.

- Reaction conditions : Heating at elevated temperatures (around 120°C) in polar aprotic solvents like dimethylformamide.

- Purification : Silica gel chromatography after reaction work-up with aqueous extraction and drying.

Preparation of the Pyridine Fragment (2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)

The pyridine ring bearing a methyl group at position 2 and a pyrrolidinyl substituent at position 6 is prepared through a sequence of steps:

- Stepwise functionalization of 2-chloro-6-substituted pyridine derivatives with protecting groups (e.g., trimethylsilyl, dioxolane) to enable selective transformations.

- Introduction of the pyrrolidine ring via nucleophilic substitution or reductive amination:

- Typical yields for these steps vary from low to moderate (5–58%) depending on the coupling reagents and substrates.

- Purification : Extraction with organic solvents (ethyl acetate, chloroform), washing, drying over magnesium sulfate, and chromatographic separation.

Coupling to Form the Target Amine

The final amination step involves coupling the pyrimidine and pyridine fragments:

- Buchwald–Hartwig amination is employed to couple the 2-chloropyrimidine intermediate with the amine-functionalized pyridine derivative using palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., xantphos).

- Alternatively, nucleophilic aromatic substitution (SNAr) reactions are used where the pyrimidine ring bearing a good leaving group (chloride or triflate) reacts with the amine of the pyridine fragment under basic conditions (e.g., K2CO3).

- Reaction conditions : Microwave-assisted heating or reflux in polar aprotic solvents (DMF, toluene) to enhance reaction rates.

- Yields : Moderate to good, depending on the catalyst and reaction optimization (13–26% reported for some steps).

Representative Data Table of Key Steps

Additional Notes on Purification and Characterization

- Organic phases are typically washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- Final products are often isolated by column chromatography or recrystallization.

- Characterization includes 1H NMR, MS (ESI/APCI), and sometimes elemental analysis to confirm structure and purity.

Summary of Research Findings

- The compound’s preparation involves careful design of heterocyclic intermediates with selective functionalization.

- Reductive amination and amide coupling are key steps to introduce the pyrrolidine moiety.

- The Buchwald–Hartwig amination provides a reliable method for forming the C–N bond linking the pyrimidine and pyridine units.

- Yields vary widely depending on the step and reagents, with optimization required for scale-up.

- Microwave-assisted synthesis and modern coupling reagents improve efficiency and reduce reaction times.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (4,6-dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions. A pyrimidine core (e.g., 4,6-dimethylpyrimidin-2-amine) is functionalized via nucleophilic substitution or cross-coupling reactions. For example, pyridinyl-pyrrolidine intermediates (e.g., 2-methyl-6-pyrrolidin-2-yl-pyridin-4-amine) are synthesized using Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by coupling with the pyrimidine moiety under basic conditions (e.g., NaH in DMF) . Optimization of reaction time, temperature, and catalyst (e.g., Pd(OAc)₂) is critical to improve yield and purity.

Q. How is the molecular structure of this compound characterized, and what key features influence its reactivity?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. The pyrimidine and pyridine rings form a planar core, with dihedral angles (e.g., ~12–46°) between substituents influencing intramolecular interactions like N–H⋯N hydrogen bonding . Methyl and pyrrolidinyl groups enhance steric bulk, affecting solubility and binding affinity. Computational methods (DFT) can predict conformational stability and electronic properties .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported dihedral angles for similar pyrimidine derivatives?

- Methodological Answer : Crystal packing effects and polymorphism can lead to variations in dihedral angles. For example, in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, two polymorphs showed dihedral angles of 5.2° and 6.4° . Researchers should compare multiple datasets and use Hirshfeld surface analysis to distinguish intrinsic molecular geometry from crystal environment effects .

Q. What experimental strategies address low yield in coupling reactions involving pyrrolidinyl-pyridine intermediates?

- Methodological Answer : Catalytic systems (e.g., Pd/XPhos) improve coupling efficiency. For example, in synthesizing 5-(4-amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine, Pd(II) acetate with NaHCO₃ in 2-methyltetrahydrofuran achieved 51% yield . Solvent screening (e.g., DMF vs. THF) and additive optimization (e.g., LiCl) can mitigate side reactions. Post-reaction purification via flash chromatography or HPLC is critical .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes. QSAR models trained on pyrimidine derivatives with known IC₅₀ values (e.g., antibacterial activity data ) can correlate structural features (e.g., logP, H-bond donors) with activity. MD simulations assess binding stability over time .

Data Contradiction Analysis

Q. Why do similar compounds exhibit conflicting solubility profiles in polar vs. non-polar solvents?

- Methodological Answer : Substituent effects dominate solubility. For example, methyl groups reduce polarity, while pyrrolidinyl groups introduce basicity, enhancing solubility in acidic buffers. Contradictions arise from differing experimental conditions (e.g., pH, temperature). Researchers should report solvent systems (e.g., DMSO:H₂O ratios) and use Hansen solubility parameters for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.